4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole
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Overview
Description
4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylindole with hydrazine derivatives can yield the desired pyrazole-indole compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiazolopyrimidines and imidazolothiazoles, exhibit diverse biological activities.
Pyrazolines: These compounds share the pyrazole moiety and are known for their pharmacological properties
Uniqueness
4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is unique due to the combination of the indole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
827317-37-3 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3/c1-8-3-2-4-10-9(8)7-12(14-10)11-5-6-13-15-11/h2-7,14H,1H3,(H,13,15) |
InChI Key |
PBEKNLVOPCCYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Origin of Product |
United States |
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